molecular formula C20H22N2O B6504364 2-{[1,1'-biphenyl]-4-yl}-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide CAS No. 1396813-71-0

2-{[1,1'-biphenyl]-4-yl}-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide

Cat. No.: B6504364
CAS No.: 1396813-71-0
M. Wt: 306.4 g/mol
InChI Key: MITDSQVIFUHQCX-UHFFFAOYSA-N
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Description

2-{[1,1'-Biphenyl]-4-yl}-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide is a synthetic acetamide derivative featuring a biphenyl core linked to an acetamide group, with a terminal dimethylamino-substituted alkyne moiety.

Properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-22(2)15-7-6-14-21-20(23)16-17-10-12-19(13-11-17)18-8-4-3-5-9-18/h3-5,8-13H,14-16H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITDSQVIFUHQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1,1'-biphenyl]-4-yl}-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide , often referred to as a biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₂₃H₂₃N₃O
  • Molecular Weight : 365.45 g/mol
  • IUPAC Name : this compound

This compound features a biphenyl moiety and a dimethylamino group, which are significant for its biological interactions.

Anticancer Properties

Research has indicated that biphenyl derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Biphenyl Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)9Induction of apoptosis via caspase activation
Compound BHeLa (Cervical)6Inhibition of cell migration
Compound CMCF7 (Breast)4.5Cell cycle arrest through p53 pathway

The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways. Key mechanisms include:

  • Apoptosis Induction : Compounds like this biphenyl derivative can activate intrinsic apoptotic pathways, leading to caspase activation and cell death .
  • Cell Cycle Arrest : Research indicates that such compounds can induce cell cycle arrest in cancer cells, preventing further proliferation .
  • Inhibition of Metastasis : The disruption of signaling pathways involved in cell migration has been observed, suggesting potential use in preventing cancer metastasis .

Case Studies

Several case studies have highlighted the efficacy of biphenyl derivatives in preclinical models:

  • Study on A549 Cells : A study reported an IC50 value of 9 µM for a biphenyl derivative against A549 lung cancer cells, demonstrating significant cytotoxicity and morphological changes indicative of apoptosis .
  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates and improved survival rates compared to control groups, indicating potential therapeutic benefits.

Comparison with Similar Compounds

Biphenyl Acetamides with Boron-Containing Groups

  • 2-([1,1'-Biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (Compound 6.49) Structure: Replaces the dimethylamino-butynyl group with a boronic ester-functionalized phenyl ring. Applications: Boronic esters are intermediates in Suzuki-Miyaura cross-coupling reactions, suggesting utility in medicinal chemistry for creating biaryl systems . Physicochemical Properties: The boronic ester introduces polarity and reactivity distinct from the alkyne-linked dimethylamino group in the target compound.

N-Substituted 2-Arylacetamides

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Structure: Dichlorophenyl and pyrazolyl substituents replace the biphenyl and dimethylamino-butynyl groups. Conformational Flexibility: Dihedral angles between aromatic rings vary (44.5°–77.5°), impacting ligand-receptor interactions compared to the rigid alkyne spacer in the target compound .

Fluorinated Biphenyl Acetamides

  • N-(4'-Fluoro[1,1'-biphenyl]-4-yl)acetamide Structure: Fluorine atom at the 4'-position of the biphenyl system. Properties: Fluorine enhances metabolic stability and lipophilicity, contrasting with the hydrophilic dimethylamino group in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight Key Substituents Notable Properties References
Target Compound ~350.5 g/mol Biphenyl, dimethylamino-butynyl High rigidity, basicity, potential CNS activity
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide 406.3 g/mol Dichlorophenyl, pyrazolyl Antimicrobial potential, conformational flexibility
N-(4'-Fluoro[1,1'-biphenyl]-4-yl)acetamide 243.3 g/mol Fluorobiphenyl Enhanced metabolic stability
2-([1,1'-Biphenyl]-4-yl)-N-(piperazinyl ethyl)acetamide 323.4 g/mol Piperazinyl ethyl Improved solubility, CNS-targeting potential

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